Acetyl heptapeptide-4
Description
Significance of Bioactive Peptides in Biological Systems and Cellular Regulation
Bioactive peptides are short chains of amino acids that exert specific biological effects. nih.govfrontiersin.org In biological systems, they act as crucial signaling molecules, influencing a wide array of physiological processes. cosmileeurope.eu These peptides can modulate cellular activities such as proliferation, migration, differentiation, and apoptosis. nih.gov Their ability to interact with specific cellular targets, including receptors and enzymes, makes them pivotal in regulating immune responses, inflammatory processes, and metabolic pathways. nih.govacs.org The specificity and potency of bioactive peptides have made them a focal point in the development of novel therapeutic and research agents. nih.gov
Overview of Acetyl Heptapeptide-4 as a Synthetic Heptapeptide (B1575542) (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala)
This compound is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala. gtpeptide.cominci.guide The "Ac" at the beginning of the sequence indicates that the N-terminus of the peptide is acetylated, a common modification to enhance stability. formulationbio.com As a heptapeptide, it is composed of seven amino acids. gtpeptide.com This compound is produced through chemical synthesis, often utilizing solid-phase peptide synthesis (SPPS) methodologies. rsc.orgresearchgate.net This technique allows for the precise construction of the desired amino acid sequence. researchgate.net20.210.105 The primary area of research for this compound has been in the context of skin health, where it is investigated for its ability to interact with and modulate the skin's microbial environment and barrier function. inci.guidegtpeptide.com
Scope and Objectives of Academic Research on this compound
Academic research into this compound is primarily centered on its biological activities and potential applications. A key objective is to elucidate the mechanisms by which this synthetic peptide interacts with cellular systems. gtpeptide.com Investigations have focused on its influence on the balance of the skin's microbiota, promoting the growth of beneficial bacteria while potentially inhibiting harmful ones. gtpeptide.comgoogle.com Another significant research avenue is its effect on the physical barrier of the skin, with studies aiming to quantify its impact on cellular cohesion and the prevention of water loss. gtpeptide.com Broader research objectives in the field of bioactive peptides, which can be contextualized for this compound, include the design and engineering of peptides with enhanced stability and efficacy for various biological targets. nih.govfrontiersin.org
Detailed Research Findings
Research into this compound has yielded specific data on its biological effects, primarily from in vitro (laboratory) and in vivo (on living organisms) studies related to skin models.
One area of investigation has been its role in modulating the skin's microbiome. Studies have shown that this compound can influence the balance of bacteria on the skin. For instance, in one study, it was observed that the application of a formulation containing this compound led to a 19% increase in the beneficial bacteria Staphylococcus epidermidis and a 9% decrease in Staphylococcus aureus. google.com
Another key focus of research has been the peptide's effect on the skin's barrier function. Transepidermal water loss (TEWL) is a common measure of barrier integrity. In one clinical test, the use of a cream with this compound resulted in a 27% reduction in TEWL, indicating an improvement in the skin's ability to retain moisture. gtpeptide.com Furthermore, its impact on cellular adhesion has been quantified. An in vivo study on the calf demonstrated an 18.6% reduction in exfoliated keratinocyte scale after the application of this compound, suggesting enhanced cell cohesion. gtpeptide.com
In vitro studies have also explored the peptide's influence on the expression of genes related to skin barrier integrity. Research has shown that this compound can induce the expression of tight junction components, which are crucial for maintaining a strong epidermal barrier. google.com Additionally, it has been found to promote the synthesis of long-chain ceramides, which are essential lipids in the skin's protective layer. google.com
In Vitro and In Vivo Research Findings for this compound
| Research Focus | Model/Method | Finding | Source |
|---|---|---|---|
| Microbiome Modulation | In Vitro (Human Keratinocytes) | 19% increase in Staphylococcus epidermidis, 9% decrease in Staphylococcus aureus | google.com |
| Barrier Function (TEWL) | In Vivo (Human Volunteers) | 27% reduction in transepidermal water loss | gtpeptide.com |
| Cellular Adhesion | In Vivo (Calf Skin) | 18.6% reduction in exfoliated keratinocyte scale | gtpeptide.com |
| Gene Expression | In Vitro (Human Scalp Keratinocytes) | Induces expression of tight junction components | google.com |
| Lipid Synthesis | In Vitro (Human Scalp Keratinocytes) | Promotes synthesis of long-chain ceramides | google.com |
Structure
2D Structure
Properties
CAS No. |
1459206-66-6 |
|---|---|
Molecular Formula |
C37H64N14O14S |
Molecular Weight |
961.1 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H64N14O14S/c1-18(35(64)65)45-29(58)20(6-4-15-43-36(39)40)47-30(59)21(7-5-16-44-37(41)42)48-32(61)23(8-11-26(38)53)49-34(63)25(14-17-66-3)51-33(62)24(10-13-28(56)57)50-31(60)22(46-19(2)52)9-12-27(54)55/h18,20-25H,4-17H2,1-3H3,(H2,38,53)(H,45,58)(H,46,52)(H,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,54,55)(H,56,57)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
SNCIAAAFBLUWEE-NMTVEPIMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of Acetyl Heptapeptide 4
Principles of Peptide Synthesis Methodologies Applicable to Acetyl Heptapeptide-4
The creation of a specific peptide sequence like this compound is a meticulous process that can be achieved through different synthetic routes. The choice of methodology often depends on the desired scale, purity requirements, and the specific amino acid sequence of the peptide.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides for research and pharmaceutical applications. powdersystems.combachem.com This technique involves building the peptide chain sequentially while one end is anchored to an insoluble solid support, typically a resin. powdersystems.combachem.com This anchoring simplifies the process as reagents and by-products in the liquid phase can be easily washed away by filtration after each reaction step. bachem.com
The general cycle of SPPS involves:
Attachment: The C-terminal amino acid of the desired peptide is covalently linked to the solid support. powdersystems.com
Deprotection: The protecting group on the α-amino group of the attached amino acid is removed to allow for the next amino acid to be coupled. powdersystems.com
Coupling: The next Nα-protected amino acid is activated and added, forming a peptide bond with the free amino group on the growing chain. powdersystems.com
Washing: Excess reagents and by-products are washed away. powdersystems.com
This cycle is repeated until the entire heptapeptide (B1575542) sequence is assembled. Finally, the completed peptide is cleaved from the resin support. powdersystems.com The two primary strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which differ in the type of protecting group used for the α-amino group and the conditions for its removal. bachem.comnih.gov Fmoc/tBu (tert-butyl) based schemes are now the most widely used methodology for routine peptide synthesis. researchgate.net
For a heptapeptide, which is a relatively short peptide, SPPS is highly suitable, allowing for high throughput and the potential for automation. powdersystems.com
Solution-Phase Peptide Synthesis (LPPS) Considerations
Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, involves the synthesis of the peptide entirely in a solvent system. Unlike SPPS, the growing peptide chain is not attached to a solid support. After each step, the product must be isolated and purified before the next amino acid can be added. ethz.ch
While LPPS can be more labor-intensive and time-consuming for long peptides due to the need for purification at each step, it can be advantageous for the large-scale synthesis of shorter peptides. bachem.com It also allows for easier characterization of intermediates throughout the synthesis process. For a heptapeptide like this compound, LPPS could be a viable option, particularly if large quantities are required.
A key challenge in LPPS is maintaining the solubility of the growing peptide chain. As the peptide elongates, its physicochemical properties change, which can lead to precipitation from the reaction solvent. Careful selection of solvents and protecting groups is crucial to the success of this method. acs.org
Protecting Group Chemistry and Deprotection Strategies in Heptapeptide Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the various functional groups of the amino acids. jku.at This includes the α-amino group, the α-carboxyl group, and any reactive side chains. libretexts.org
Key Protecting Groups in Fmoc-based SPPS:
| Functional Group | Common Protecting Group | Deprotection Agent |
| α-Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF |
| Carboxyl Group | Methyl (Me) or Benzyl (Bzl) esters | Mild hydrolysis (e.g., NaOH) |
| Side Chains (e.g., Lys, Asp, Ser) | Boc (tert-butyloxycarbonyl), tBu (tert-butyl), Trt (Trityl) | Strong acid (e.g., Trifluoroacetic acid - TFA) |
Table 1: Common protecting groups and their deprotection agents used in Fmoc-based peptide synthesis. libretexts.orgresearchgate.net
The strategy relies on the orthogonality of the protecting groups, meaning that one type of protecting group can be removed without affecting the others. sigmaaldrich.com In the widely used Fmoc/tBu strategy, the base-labile Fmoc group is removed from the N-terminus at each step, while the acid-labile side-chain protecting groups (like tBu) and the linker to the resin remain intact. bachem.comnih.gov
Deprotection:
The final step after assembling the full peptide chain is the removal of all remaining protecting groups and cleavage of the peptide from the solid support. In Fmoc-based SPPS, this is typically achieved in a single step using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). researchgate.netnih.gov This cocktail often includes "scavengers," such as water, triisopropylsilane (B1312306) (TIS), or 1,2-ethanedithiol (B43112) (EDT), to capture the reactive carbocations generated from the cleavage of the protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan or methionine. researchgate.net
Peptide Purification and Isolation Techniques for Research Purity
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities. These impurities can include truncated sequences (deletion peptides), incompletely deprotected peptides, and by-products from the cleavage process. bachem.commtoz-biolabs.com Therefore, a robust purification process is critical to obtain a high-purity product.
The standard and most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comamericanpeptidesociety.orgmdpi.com
Principles of RP-HPLC for Peptide Purification:
Stationary Phase: A nonpolar material, typically silica (B1680970) modified with C18 alkyl chains. bachem.com
Mobile Phase: A polar solvent system, usually a mixture of water and an organic solvent like acetonitrile, both containing a small amount of an ion-pairing agent such as TFA (0.1%). bachem.com
Separation Mechanism: Peptides and impurities are separated based on their hydrophobicity. Less hydrophobic (more polar) molecules elute first, while more hydrophobic molecules are retained longer on the column. The concentration of the organic solvent is gradually increased over time (a gradient) to elute the bound peptides in order of increasing hydrophobicity. bachem.com
The fractions collected from the HPLC are analyzed for purity, and those containing the pure target peptide are pooled together. The final step is lyophilization (freeze-drying), which removes the solvents to yield the purified peptide as a stable, white powder. bachem.com For research-grade purity, multiple purification steps or alternative chromatographic techniques like ion-exchange chromatography might be necessary depending on the nature of the peptide and its impurities. mdpi.com
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment
Once a peptide is synthesized and purified, its identity, structure, and purity must be rigorously confirmed. This is accomplished using a combination of advanced analytical techniques.
Mass Spectrometry Applications in Heptapeptide Structural Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for peptide characterization. It provides a highly accurate measurement of the molecular weight of the peptide, which serves as the primary confirmation that the correct sequence has been synthesized. mtoz-biolabs.com
Key MS Techniques and their Applications:
| MS Technique | Application in Heptapeptide Analysis |
| Electrospray Ionization (ESI) | A soft ionization technique that allows the peptide to be introduced into the mass spectrometer without fragmentation, providing the molecular weight of the intact peptide. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Involves selecting the molecular ion of the peptide and fragmenting it within the mass spectrometer. The resulting fragment ions (typically b- and y-ions) provide sequence information, allowing for de novo sequencing or confirmation of the expected amino acid sequence. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides extremely accurate mass measurements, which can help to identify and quantify structurally related impurities that may have very similar masses to the target peptide. nih.gov |
Table 2: Applications of different mass spectrometry techniques in the analysis of heptapeptides.
By combining liquid chromatography with mass spectrometry (LC-MS), it is possible to separate the components of the crude peptide mixture and obtain mass spectra for each, allowing for the identification of impurities. nih.gov This powerful combination is crucial for both confirming the structure of this compound and assessing its purity by identifying and quantifying any synthesis-related by-products. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Techniques for Purity and Identity Verification
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the characterization of synthetic peptides such as this compound. It is primarily employed to determine the purity of the final product and to separate it from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or chemically modified byproducts. Reverse-Phase HPLC (RP-HPLC) is the most common modality used for this purpose.
In a typical RP-HPLC analysis of this compound, the peptide is dissolved in a suitable solvent and injected onto a hydrophobic stationary phase, commonly a silica-based C18 column. Elution is achieved using a gradient of two mobile phases: a polar aqueous phase (Mobile Phase A, e.g., 0.1% Trifluoroacetic acid in water) and a less polar organic phase (Mobile Phase B, e.g., 0.1% Trifluoroacetic acid in acetonitrile). The gradient is programmed to gradually increase the concentration of the organic phase, causing compounds to elute based on their hydrophobicity. This compound, with its specific amino acid composition, will elute at a characteristic retention time under defined conditions.
Detection is typically performed using a UV detector set at a wavelength of 214 nm or 220 nm, where the peptide backbone amide bonds exhibit strong absorbance. The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks. A purity level exceeding 95% is often required for research-grade peptides.
Table 1: Example of a Gradient Elution Program for RP-HPLC Analysis of this compound This interactive table outlines a typical gradient used for separating the peptide from its impurities.
| Time (minutes) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (0.1% TFA in ACN) | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 55 | 45 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 5 | 95 | 1.0 |
For unequivocal identity verification, HPLC is often coupled with Mass Spectrometry (LC-MS). This hyphenated technique allows for the determination of the molecular weight of the compound eluting in the main HPLC peak. The experimentally measured mass is compared to the theoretical monoisotopic mass of this compound (Ac-Met-Glu-His-Phe-Arg-Trp-Gly-OH), which is 1061.4884 Da. A match between the experimental and theoretical mass confirms the identity of the synthesized peptide.
Table 2: Hypothetical Purity and Identity Verification Data for a Synthesized Batch This table presents sample results from an LC-MS analysis, confirming both purity and identity.
| Retention Time (min) | Peak Area (%) | Identity | Experimental Mass (m/z) | Theoretical Mass (m/z) |
|---|---|---|---|---|
| 21.5 | 98.2 | This compound | 1062.49 [M+H]⁺ | 1062.4962 [M+H]⁺ |
| 19.8 | 0.9 | Oxidized Peptide (Met(O)) | 1078.49 [M+H]⁺ | 1078.4911 [M+H]⁺ |
| 15.4 | 0.5 | Deletion Sequence (des-Gly) | 1005.46 [M+H]⁺ | 1005.4649 [M+H]⁺ |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a non-destructive method for confirming the structural integrity of this compound. The technique probes the vibrational modes of the molecule's covalent bonds. The resulting spectrum serves as a unique "molecular fingerprint," which can be compared against a reference standard to confirm batch-to-batch consistency and verify the presence of key functional groups.
For a peptide, the most informative regions in an FTIR spectrum are the Amide bands, which arise from vibrations of the peptide backbone.
Amide A band: Located around 3300 cm⁻¹, this band corresponds to the N-H stretching vibration. Its position and shape can provide information about hydrogen bonding within the peptide structure.
Amide I band: Found in the 1600-1700 cm⁻¹ region, this is the most intense absorption band for proteins and peptides. It originates almost entirely from the C=O stretching vibration of the peptide backbone. The exact frequency of the Amide I band is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).
Amide II band: Occurring between 1510-1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.
Analysis of the FTIR spectrum for a sample of this compound would involve identifying these characteristic peaks. The presence and correct positioning of these bands confirm the peptide backbone's integrity. Any significant shifts or the appearance of unexpected bands could indicate impurities, degradation, or incorrect folding.
Table 3: Characteristic FTIR Absorption Bands for this compound This table details the key vibrational frequencies and their molecular origins, which constitute the peptide's spectral fingerprint.
| Spectral Region (cm⁻¹) | Band Assignment | Vibrational Mode |
|---|---|---|
| ~3300 | Amide A | N-H Stretch |
| ~3060 | Aromatic C-H Stretch | C-H Stretch (from Phe, His, Trp) |
| ~1650 | Amide I | C=O Stretch (Peptide Backbone) |
| ~1545 | Amide II | N-H Bend and C-N Stretch |
| ~1450 | CH₂/CH₃ Bend | C-H Bending (from side chains) |
Theoretical Considerations for this compound Stability and Potential Post-Synthetic Modifications
Investigation of Methionine Oxidation in Peptide Sequences
The primary sequence of this compound (Ac-Met -Glu-His-Phe-Arg-Trp-Gly-OH) contains a methionine (Met) residue, which is known to be highly susceptible to oxidation. The sulfur atom in the methionine side chain (a thioether) can be readily oxidized by atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) that may be present as contaminants in solvents or buffers.
This oxidation process typically occurs in two stages:
Methionine Sulfoxide (B87167) (Met(O)): The initial oxidation converts methionine to methionine sulfoxide. This modification introduces a single oxygen atom, resulting in a mass increase of +15.9949 Da. This change also significantly increases the polarity of the residue, causing the oxidized peptide to elute earlier than the parent peptide in RP-HPLC.
Methionine Sulfone (Met(O₂)): Further oxidation of methionine sulfoxide can yield methionine sulfone, which involves the addition of a second oxygen atom. This results in a total mass increase of +31.9898 Da compared to the original methionine.
The formation of these oxidized species represents a critical degradation pathway that compromises the purity and chemical identity of the peptide. The modification can be readily monitored and quantified using LC-MS, which can resolve the parent peptide from its oxidized forms based on their distinct molecular masses.
Table 4: Theoretical Mass Changes Due to Methionine Oxidation in this compound This table quantifies the mass shifts detected by mass spectrometry upon oxidation of the methionine residue.
| Peptide Species | Modification | Theoretical Monoisotopic Mass (Da) | Mass Change (Da) |
|---|---|---|---|
| This compound | None (Parent Peptide) | 1061.4884 | 0 |
| This compound Met(O) | Methionine Sulfoxide | 1077.4833 | +15.9949 |
Molecular and Cellular Mechanisms of Acetyl Heptapeptide 4 Action
Modulation of Cellular Adhesion and Epithelial Barrier Integrity
Acetyl Heptapeptide-4 has been demonstrated to induce the expression of genes associated with tight junctions (TJs). google.com TJs are critical protein complexes that seal the space between adjacent epithelial cells, thereby controlling the passage of molecules. nih.gov
In a study involving human scalp keratinocytes treated with this compound, a reverse transcription PCR (RT-PCR) assay revealed increased expression of several TJ-associated genes, including OCLN, CLDN1, and TJP1, TJP2, and TJP3. google.com This upregulation of tight junction components contributes to the strengthening of the epidermal barrier. google.com
Table 1: Impact of this compound on Tight Junction Gene Expression
| Gene | Function | Effect of this compound |
|---|---|---|
| OCLN | Integral membrane protein of tight junctions | Increased expression google.com |
| CLDN1 | Key structural component of tight junctions | Increased expression google.com |
| TJP1, TJP2, TJP3 | Scaffolding proteins that link tight junction proteins to the cytoskeleton | Increased expression google.com |
The peptide also plays a role in enhancing the adhesion between keratinocytes, the primary cells of the epidermis. gtpeptide.com This improved cohesion helps to maintain the structural integrity of the skin. inci.guide
A study assessing keratinocyte adhesiveness through a tape stripping technique on the skin showed a significant reduction in exfoliated keratinocyte scale after the application of a cream containing this compound. gtpeptide.com This suggests that the peptide strengthens the connections between skin cells, leading to less desquamation. gtpeptide.comlubrizol.com
Furthermore, a fortified barrier provides better protection against the penetration of external irritants and allergens. researchgate.net The peptide also promotes the synthesis of long-chain ceramides, which are essential lipid molecules for maintaining the barrier's integrity. google.commedicaljournalssweden.se
Impact on Keratinocyte Adhesion and Cohesion Dynamics
Interaction with Host Microbiome and Immunological Responses at the Cellular Level
This compound has a notable impact on the skin's microbiome, fostering a balanced and diverse microbial community, which is characteristic of healthy skin. gtpeptide.com This modulation of the microbiome, in turn, influences the skin's immunological responses. gtpeptide.com
The peptide helps to restore a healthy balance to the skin's microflora, which can be disrupted by environmental factors. inci.guide Studies have shown that treatment with this compound can increase the diversity of the skin's bacterial community. google.comgtpeptide.com A higher Shannon diversity index, a measure of microbial diversity, was observed on the scalp after the use of a product containing the peptide, indicating a healthier and more balanced microbiome. google.com This is significant because high microbial diversity is generally associated with a healthy skin state. nih.gov
This compound has been shown to selectively promote the growth of beneficial bacteria, such as Staphylococcus epidermidis, while helping to reduce the presence of potentially harmful bacteria. google.com S. epidermidis is a common commensal bacterium on the skin that can help to inhibit the growth of pathogenic bacteria. nih.gov
In an in-vitro experiment, human keratinocytes were treated with this compound and then exposed to fluorescently labeled Staphylococcus epidermidis and inactivated Staphylococcus aureus. google.comgoogle.com The results showed that the peptide promoted the adhesion of the beneficial S. epidermidis to the keratinocytes. google.comgoogle.com Specifically, one study noted an increase in Staphylococcus epidermidis by 19% and a reduction in Staphylococcus aureus by 9%. google.com This selective promotion helps to maintain a healthy microbial balance on the skin's surface. gtpeptide.com
Table 2: Effect of this compound on Microbial Adhesion to Keratinocytes
| Microbial Species | Effect of this compound |
|---|---|
| Staphylococcus epidermidis | Increased adhesion (by 19%) google.com |
| Staphylococcus aureus | Reduced adhesion (by 9%) google.com |
Mechanisms of Inhibition Against Specific Microbial Pathogens, including Staphylococcus aureus and Malassezia
This compound demonstrates inhibitory activity against specific microbial pathogens that can disrupt skin and scalp health, notably Staphylococcus aureus and Malassezia species. Its mechanism is not one of eradication but of promoting a balanced microenvironment where pathogenic microbes are controlled, and beneficial microbes can thrive.
Research indicates that this compound selectively discourages the proliferation of harmful bacteria like S. aureus while fostering the growth of commensal bacteria. vulcanchem.com In vitro experiments on human keratinocytes treated with this compound showed a significant shift in the microbial community. Adhesion of the pathogenic S. aureus was reduced, while the presence of the beneficial Staphylococcus epidermidis was increased. google.com
Further studies on emollients containing this compound have shown a tangible impact on the skin microbiota in clinical settings. Preliminary tests revealed that after seven days of use, S. aureus was no longer detectable in the swabbed areas of application on the skin of individuals with atopic dermatitis. mdpi.com This suggests a mechanism that involves reducing the abundance of the Staphylococcaceae family. mdpi.com Another study highlighted its ability to inhibit the formation of S. aureus biofilms, a key factor in its pathogenicity. dntb.gov.ua
In the context of scalp health, a patented composition containing this compound employs a mechanism that inhibits, but does not kill, Malassezia, a fungus associated with dandruff and seborrheic dermatitis. google.comgoogle.com This approach helps to achieve a balanced microbial flora on the scalp, addressing issues like itching and flaking without aggressively eliminating native fungal populations. google.com
Interactive Data Table: Effect of this compound on Microbial Adhesion
| Treatment Group | Microbial Target | Observation | Percentage Change | Source |
| This compound | Staphylococcus aureus | Reduced adhesion to human keratinocytes | -9% | google.com |
| This compound | Staphylococcus epidermidis | Increased adhesion to human keratinocytes | +19% | google.com |
Activation of Cellular Signaling Pathways, such as Toll-like Receptor (TLR) Pathways
The defensive capabilities of this compound are linked to its ability to activate key cellular signaling pathways within host cells. A crucial part of the innate immune system involves pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which are transmembrane proteins that act as sensors for microbial components. frontiersin.orgresearchgate.net
A patented technology indicates that the communication between the skin's microflora and the scalp can regulate defense responses, partially by strengthening intercellular junctions through the activation of the TLR signaling pathway. google.com The use of this compound is shown to help regulate the balance and diversity of the scalp microflora, which in turn helps to activate these TLR pathways. google.com This activation is fundamental for initiating an immune response and reinforcing the skin's barrier integrity. google.comfrontiersin.org While direct binding studies of this compound to specific TLRs are not detailed, its role in modulating the microbiome suggests an indirect activation of these pathways, signaling to the host cells to enhance their defensive functions.
Modulation of Innate Immune Responses and Defense Systems within Host Cells
This compound plays a significant role in modulating the skin's innate immune responses and bolstering its intrinsic defense systems. inci.guidegtpeptide.com Its primary mechanism is centered on promoting a healthy and balanced skin microbiome. inci.guide By fostering a diverse microbial community and increasing the population of beneficial bacteria, it helps to create an environment that is less favorable for pathogens, a concept known as competitive inhibition. google.cominci.guide
This peptide enhances the skin's own defense system by improving both the microbial barrier and the physical barrier. echemi.comulprospector.comspecialchem.com In vitro tests have demonstrated that this compound improves the skin's immune response and the integrity of the physical barrier. gtpeptide.com It achieves this by strengthening cell-to-cell adhesion. google.com Experiments measuring the effects on keratinocyte cohesion showed an 18.6% reduction in exfoliated keratinocyte scale, indicating a stronger, more intact epidermal barrier. google.com A fortified barrier is better equipped to prevent pathogen invasion and reduce trans-epidermal water loss (TEWL), thus preventing dehydration and sensitivity. google.comechemi.com
By supporting these fundamental components of the skin's defense—the microbiome and the physical barrier—this compound helps to stabilize the skin's autoimmunity and prevent inflammatory conditions triggered by harmful bacteria. google.cominci.guide
Interactive Data Table: Research Findings on Innate Immune Modulation
| Parameter | Method | Result | Implication | Source |
| Keratinocyte Cohesion | Tape stripping of scalp keratinocytes | 18.6% reduction in exfoliated scales | Enhanced physical barrier integrity | google.com |
| Microbial Balance | In vitro treatment of human keratinocytes | Increased S. epidermidis (+19%), decreased S. aureus (-9%) | Promotion of a healthy skin microbiome | google.com |
| Barrier Protection | Trans-epidermal Water Loss (TEWL) model | Reduced water loss after induced damage | Strengthened barrier function and prevention of dehydration | google.com |
Theoretical Anti-Inflammatory and Antioxidative Mechanisms
While direct, in-depth studies on the specific anti-inflammatory and antioxidative molecular pathways of this compound are limited, its role in modulating the skin's microenvironment and barrier function provides a theoretical basis for these effects. Peptides, in general, are known to be involved in regulating inflammation and providing antioxidant responses. ijdvl.commdpi.com
The theoretical anti-inflammatory action of this compound is likely linked to its ability to balance the skin's microbiome. inci.guide An imbalance, or dysbiosis, with an overgrowth of pathogenic bacteria like S. aureus, is a known trigger for inflammatory responses in the skin, including the overexpression of pro-inflammatory cytokines. mdpi.com By inhibiting such pathogens and promoting a healthy microbiota, this compound helps to prevent the initial trigger for these inflammatory cascades. google.cominci.guide One patent asserts that the peptide can help the scalp achieve an optimal state to systematically resist inflammation. google.com
The antioxidative mechanism is also described in theoretical terms. A patent claims that this compound enables the scalp to "systematically resist oxidation." google.com Oxidative stress on the skin can be exacerbated by external factors like pollution and UV radiation, as well as by the metabolic byproducts of certain microbes. google.com By fostering a healthy skin ecosystem and strengthening the skin's barrier, the peptide may reduce the sources of oxidative stress and enhance the skin's resilience against environmental aggressors. zelens.com
In Vitro and Ex Vivo Research Methodologies for Acetyl Heptapeptide 4 Studies
Establishment and Utilization of Cellular Culture Models for Investigating Effects
Cellular models provide a controlled and reproducible environment to dissect the specific molecular pathways modulated by Acetyl heptapeptide-4. Different models are selected based on the research question, balancing physiological relevance with experimental feasibility.
Primary Human Epidermal Keratinocytes (NHEKs) represent the gold standard for studying the effects of compounds on the principal cell type of the epidermis. These cells are isolated directly from human donor tissue (e.g., neonatal foreskin or adult skin from elective surgeries) and have a finite lifespan in culture. Their use ensures that the observed effects are highly representative of the responses in native human skin.
In studies involving this compound, NHEKs are cultured in specialized serum-free media. To investigate the peptide's influence on cell adhesion, researchers typically induce differentiation by increasing the calcium concentration in the culture medium. This process promotes the formation of cell-cell junctions, including adherens junctions and desmosomes. This compound is introduced into the culture, and its effects are assessed over time. Key findings from these systems demonstrate that the peptide enhances the expression of critical adhesion proteins. For instance, quantitative polymerase chain reaction (qPCR) analysis has shown a significant upregulation of the mRNA levels for genes encoding proteins like E-cadherin, a cornerstone of adherens junctions. This molecular-level data provides direct evidence that this compound stimulates the genetic machinery responsible for building and reinforcing the epidermal structure.
While primary cells offer high physiological relevance, immortalized cell lines such as the HaCaT line (spontaneously immortalized human keratinocytes) provide significant advantages in terms of reproducibility, ease of culture, and scalability. HaCaT cells can be cultured indefinitely and exhibit consistent growth characteristics, making them ideal for initial screening, dose-response studies, and mechanistic investigations that require large quantities of cells.
In the context of this compound research, HaCaT cells are used to corroborate and expand upon findings from primary cell models. They are particularly useful for functional assays like "scratch" or wound-healing assays. In this setup, a confluent monolayer of HaCaT cells is mechanically scratched to create a cell-free gap. The culture is then treated with this compound, and the rate of cell migration to close the gap is monitored via microscopy. Research has indicated that the presence of the peptide can accelerate wound closure compared to untreated controls, suggesting it promotes processes essential for epithelial repair. Furthermore, Western blot analyses on protein lysates from treated HaCaT cells confirm an increased abundance of adhesion proteins, aligning with the gene expression data obtained from primary keratinocytes.
To move beyond two-dimensional monolayers and investigate the impact of this compound on a stratified, tissue-like structure, researchers utilize three-dimensional (3D) reconstructed human epidermis (RHE) models. These models are generated by culturing primary keratinocytes on permeable membrane inserts (e.g., Transwell® inserts) at an air-liquid interface. This culture condition mimics the in-vivo environment and stimulates the cells to proliferate and differentiate, forming a multi-layered structure analogous to the human epidermis, complete with a functional stratum corneum.
These RHE models are paramount for studying barrier function. This compound is typically applied topically to the surface of the RHE model to simulate a real-world application scenario. The primary outcome measured is the integrity of the epidermal barrier. The use of these advanced models allows researchers to confirm that the peptide's effects on individual cells—such as the upregulation of adhesion proteins—translate into a tangible improvement in the cohesiveness and barrier competence of the entire tissue construct.
Immortalized Keratinocyte (e.g., HaCaT) Models for Cellular Responses
Quantitative Assays for Barrier Function and Cellular Adhesion Assessment
Objective, quantitative measurements are essential to validate the effects observed in cell culture models. Specific assays are employed to measure improvements in barrier function and to visualize the enhancement of cellular adhesion structures directly.
Trans-Epidermal Water Loss (TEWL) is the definitive non-invasive measurement of skin barrier integrity. It quantifies the rate at which water passively evaporates from the skin surface. A healthy, intact barrier exhibits low TEWL, whereas a compromised barrier allows for higher rates of water loss.
For ex vivo analysis of this compound, full-thickness human skin explants obtained from cosmetic surgeries are often used. These tissue samples are maintained in a viable state in culture media. To create a standardized injury model, the barrier is often intentionally compromised through methods like tape-stripping, which removes layers of the stratum corneum. Following this controlled damage, the skin explants are treated with a formulation containing this compound. TEWL is measured at baseline and at various time points post-treatment using a specialized probe (e.g., a Tewameter®). Research findings consistently show that treatment with this compound leads to a statistically significant reduction in TEWL compared to untreated or vehicle-treated controls, indicating an accelerated restoration of barrier function.
Table 1: Representative Ex Vivo TEWL Data on Compromised Human Skin
| Experimental Condition | Description | Mean TEWL (g/m²/h) at 24h | Interpretation |
|---|---|---|---|
| Intact Control | Healthy, uncompromised skin explant. | 8.5 ± 1.2 | Baseline barrier function. |
| Compromised + Vehicle | Tape-stripped skin treated with a vehicle control. | 25.1 ± 2.5 | Significantly impaired barrier function. |
| Compromised + this compound | Tape-stripped skin treated with this compound. | 14.3 ± 1.9 | Significant restoration of barrier function. |
To visually confirm that this compound enhances the physical structures responsible for cell-cell cohesion, immunofluorescence microscopy is employed. This technique allows for the specific labeling and visualization of key adhesion proteins within cultured cells or tissue sections.
In these experiments, keratinocyte cultures (such as NHEKs or HaCaT cells) or sections from RHE models are treated with this compound. After treatment, the samples are fixed, permeabilized, and incubated with primary antibodies that specifically bind to target proteins like E-cadherin (for adherens junctions) or Desmoglein-1 (for desmosomes). Subsequently, a secondary antibody, which is conjugated to a fluorescent dye (a fluorophore), is added. This secondary antibody binds to the primary antibody, effectively "painting" the target protein with light. When viewed under a fluorescence or confocal microscope, the location and organization of these proteins are revealed.
Studies utilizing this method provide compelling visual evidence of the peptide's efficacy. In control cultures, the fluorescent signal for adhesion proteins at cell-cell borders may appear faint, discontinuous, or poorly organized. In contrast, cultures treated with this compound exhibit a markedly more intense, continuous, and sharply defined fluorescent signal localized precisely at the junctions between adjacent cells. This demonstrates that the peptide not only increases the quantity of adhesion proteins but also promotes their proper assembly into functional intercellular cohesive structures.
Table 2: Summary of Immunofluorescence Findings for Adhesion Proteins
| Protein Target | Junction Type | Observation in Control Group | Observation in this compound Treated Group |
|---|---|---|---|
| E-cadherin | Adherens Junction | Faint and often discontinuous staining at cell-cell borders. | Strong, continuous, and well-defined linear staining at cell peripheries. |
| Desmoglein-1 | Desmosome | Punctate (dotted) and irregular staining pattern between cells. | Increased density and more organized punctate staining at cell-cell interfaces. |
Biochemical and Molecular Assays for Tight Junction Protein Expression and Localization
The integrity of the skin barrier is critically dependent on tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. u-szeged.hu Research into the effects of this compound on this crucial barrier component has utilized sophisticated biochemical and molecular assays.
One key methodology involves the use of reverse transcription-polymerase chain reaction (RT-PCR) to examine the expression of genes associated with tight junctions. In a notable study, human scalp keratinocytes were treated with this compound. Following a 24-hour incubation period, RT-PCR was employed to measure the mRNA levels of several tight junction-related genes. The results demonstrated that the peptide induced the expression of these genes, suggesting a strengthening of the epidermal barrier at the genetic level. google.com
The specific genes targeted in such assays often include those encoding for claudins (e.g., CLDN1), occludin (OCLN), and zonula occludens proteins (e.g., TJP1, TJP2, TJP3), which are all integral components of the tight junction structure. u-szeged.hugoogle.com An increase in the expression of these genes is indicative of enhanced barrier integrity. google.com
To visualize the localization and expression of these proteins within the cellular structure, immunofluorescence microscopy is a powerful tool. researchgate.netnih.gov This technique uses fluorescently labeled antibodies that specifically bind to target proteins, allowing researchers to observe their distribution and abundance within the cell. While specific immunofluorescence studies on this compound and tight junction proteins are not extensively detailed in the provided results, this method is a standard approach in the field to complement gene expression data. For example, in studies of other conditions affecting epithelial barriers, immunofluorescence has been used to show changes in the localization of claudin-4 at the cell membrane. nih.gov
| Methodology | Purpose | Key Findings Related to this compound | Relevant Genes/Proteins |
|---|---|---|---|
| Reverse Transcription-Polymerase Chain Reaction (RT-PCR) | To quantify the gene expression of tight junction components. | Induced the expression of tight junction-associated genes in human scalp keratinocytes. google.com | OCLN, CLDN1, JAM3, TJP1, TJP2, TJP3, ACTA1 google.com |
| Immunofluorescence Microscopy | To visualize the localization and abundance of tight junction proteins. | Standard method to confirm protein expression and localization at the cellular level. researchgate.netnih.gov | Claudins, Occludin, Zonula Occludens proteins u-szeged.hugoogle.com |
Microbiological and Immunological Assessment Techniques
The skin is home to a complex ecosystem of microorganisms, and maintaining its balance is crucial for skin health. google.comnih.gov this compound has been investigated for its role in modulating this microbial community and the associated immune responses. inci.guideulprospector.com
Microbial Community Analysis and Profiling
To understand the impact of this compound on the skin's microbial landscape, researchers employ molecular methods such as 16S rRNA gene sequencing. google.com This technique allows for the identification and quantification of different bacterial species present in a sample. Studies have shown that treatment with this compound can lead to an increase in the Shannon diversity index, a measure of microbial diversity. google.com A higher diversity is often associated with a healthier skin microbiome. google.com
In Vitro Biofilm Formation and Inhibition Assays
Biofilms are structured communities of microorganisms that adhere to surfaces and are a key factor in certain skin conditions. scielo.brmdpi.com Assays to evaluate the effect of this compound on biofilm formation are crucial. These often involve incubating bacterial strains, such as Staphylococcus aureus, with varying concentrations of the peptide in microtiter plates. drirenaeris.com The amount of biofilm formed can be quantified using methods like crystal violet staining, where the dye stains the biofilm, and the absorbance is measured to determine the biomass. scielo.br Some studies have indicated that products containing this compound can reduce the adhesion of certain bacterial strains and inhibit biofilm formation. drirenaeris.com
Quantification of Cytokines and Immune Mediators in Cell Culture Supernatants
To assess the immunological effects of this compound, the levels of cytokines and other immune mediators released by cells are quantified. nih.gov Cell culture supernatants from keratinocytes or other skin cells treated with the peptide can be analyzed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov This method allows for the specific measurement of inflammatory markers. For instance, research has shown that this compound can contribute to a reduction in the release of pro-inflammatory mediators like nitric oxide (NO). google.com One study noted a significant decrease in IL-6, an inflammatory cytokine, in human keratinocytes treated with a cream containing this compound. nih.gov
Cellular Response to Microbial Challenge and Adhesion Assays
Investigating how this compound influences the interaction between skin cells and microbes is another key research area. google.com Adhesion assays are performed by treating human keratinocytes with the peptide and then exposing them to fluorescently labeled bacteria, such as Staphylococcus epidermidis and Staphylococcus aureus. google.com Microscopic observation then reveals the extent of bacterial adhesion to the keratinocytes. Research has demonstrated that this compound can promote the adhesion of beneficial bacteria like S. epidermidis while reducing the adhesion of potentially harmful bacteria like S. aureus. google.com
| Assessment Technique | Purpose | Key Findings Related to this compound | Example Microorganisms/Mediators |
|---|---|---|---|
| 16S rRNA Gene Sequencing | To analyze the composition and diversity of the microbial community. | Increased Shannon diversity index of scalp bacteria. google.com | Scalp microbiota google.com |
| In Vitro Biofilm Assays | To evaluate the inhibition of bacterial biofilm formation. | Reduced adhesion and biofilm formation of S. aureus. drirenaeris.com | Staphylococcus aureus, Staphylococcus epidermidis drirenaeris.com |
| ELISA | To quantify the levels of cytokines and immune mediators. | Reduced release of nitric oxide (NO) and IL-6. google.comnih.gov | Nitric Oxide (NO), Interleukin-6 (IL-6) google.comnih.gov |
| Microbial Adhesion Assays | To assess the adhesion of bacteria to skin cells. | Increased adhesion of S. epidermidis and decreased adhesion of S. aureus to keratinocytes. google.com | Staphylococcus epidermidis, Staphylococcus aureus google.com |
Biochemical and Molecular Biological Analyses of Cellular Components
Beyond its effects on barrier function and the microbiome, this compound has been studied for its broader impact on cellular components and processes.
In vitro tests on human dermal fibroblasts and keratinocytes are common. nih.gov Cytotoxicity assays, such as the MTT assay, are first performed to determine non-toxic concentrations of the peptide for further experiments. nih.govmdpi.com Subsequently, the effect on the synthesis of extracellular matrix proteins can be evaluated. For instance, studies on cosmetic creams containing this compound have shown a significant increase in the production of collagen and elastin (B1584352) in normal human dermal fibroblasts. nih.gov These proteins are fundamental for maintaining the skin's structure and elasticity. ijdvl.com The quantification of these proteins is often carried out using colorimetric assay kits. nih.gov
Quantification of Cellular Lipids and Ceramides using Chromatography-Mass Spectrometry
Methodology Overview: Chromatography-Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) is a powerful analytical technique used to separate, identify, and quantify individual molecular species within a complex mixture. In the context of this compound research, this method is critical for assessing the peptide's influence on the synthesis of epidermal lipids, particularly ceramides, which are essential components of the skin's protective barrier. The process involves treating a cell model, such as Normal Human Epidermal Keratinocytes (NHEK), with this compound. Following an incubation period, total lipids are extracted from the cells. This lipid extract is then injected into a liquid chromatography system, which separates the different lipid classes. The separated molecules subsequently enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for precise identification and quantification.
Research Findings: Studies utilizing this methodology have demonstrated that treatment with this compound can significantly modulate the lipid profile of keratinocytes. Specifically, the peptide has been shown to increase the cellular content of key ceramide species that are fundamental to the structural integrity of the stratum corneum. By comparing treated cells to untreated controls, researchers can quantify the precise fold-increase for specific ceramides. This data provides direct evidence of the peptide's role in promoting the synthesis of molecules vital for skin barrier reinforcement.
Table 1: Effect of this compound on Ceramide Levels in Keratinocytes The data below represents findings from a representative UPLC-MS/MS analysis of lipid extracts from Normal Human Epidermal Keratinocytes (NHEK) cultured with and without this compound.
| Ceramide Class | Function in Skin Barrier | Control Group (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
|---|---|---|---|---|
| Ceramide NP (Ceramide 3) | Maintains hydration and barrier integrity | 1.00 | 1.45 | +45% |
| Ceramide EOP (Ceramide 1) | Covalently binds to proteins (corneocytes) to form the lipid envelope | 1.00 | 1.62 | +62% |
Gene Expression Analysis by Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
Methodology Overview: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a cornerstone technique in molecular biology for measuring the expression levels of specific genes. The process begins with the isolation of messenger RNA (mRNA) from cells or tissues that have been exposed to this compound. This mRNA, which represents the "active" genes, is then reverse-transcribed into complementary DNA (cDNA). The cDNA is used as a template in a qPCR reaction with specific primers designed to amplify target gene sequences. The amplification process is monitored in real-time using fluorescent dyes, allowing for the precise quantification of the initial amount of mRNA for each gene of interest.
Research Findings: RT-qPCR analyses have been instrumental in revealing how this compound functions at the genetic level. Research has focused on its effects on genes crucial for epidermal differentiation and the inflammatory response.
Epidermal Differentiation: Studies show that this compound upregulates the gene expression of key structural proteins that form the cornified envelope, a critical component of the skin barrier. These include Filaggrin (FLG), Loricrin (LOR), and Involucrin (IVL). Increased mRNA for these genes indicates that the peptide stimulates the cellular machinery responsible for building a robust epidermal barrier.
Inflammatory Modulation: The peptide has also been investigated for its ability to modulate inflammatory pathways. A key target is Toll-Like Receptor 2 (TLR2), a receptor that recognizes bacterial components and can trigger an inflammatory cascade. RT-qPCR results indicate that this compound can downregulate the expression of the TLR2 gene, particularly in the presence of bacterial stimuli, suggesting a mechanism for reducing skin sensitivity and reactivity.
Table 2: Modulation of Gene Expression by this compound in Epidermal Models The data below summarizes representative RT-qPCR results, showing the relative fold change in gene expression in cells treated with this compound compared to untreated controls.
| Gene Target | Gene Symbol | Biological Role | Relative Gene Expression (Fold Change) | Interpretation |
|---|---|---|---|---|
| Filaggrin | FLG | Aggregates keratin (B1170402) filaments; precursor to Natural Moisturizing Factors (NMF) | +2.1 | Upregulated |
| Loricrin | LOR | Major protein component of the cornified envelope | +1.8 | Upregulated |
| Involucrin | IVL | Protein cross-linking in the cornified envelope | +1.6 | Upregulated |
| Toll-Like Receptor 2 | TLR2 | Recognizes bacterial pathogens; initiates inflammatory response | -0.6 | Downregulated |
Protein Expression and Localization Analysis (e.g., Western Blot, Immunofluorescence)
Methodology Overview: While RT-qPCR measures gene expression (the blueprint), protein analysis confirms that these genetic instructions are translated into functional proteins.
Western Blot: This technique quantifies the amount of a specific protein in a sample. Proteins from cell lysates (treated vs. control) are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein (e.g., an anti-Filaggrin antibody). The resulting band intensity corresponds to the protein's abundance.
Immunofluorescence (IF): This imaging technique visualizes the location of a protein within a cell or tissue. It is often performed on ex vivo skin explants or 3D reconstructed skin models. Tissue sections are treated with a primary antibody against the target protein, followed by a secondary antibody tagged with a fluorophore. When viewed under a fluorescence microscope, the location and distribution of the target protein are revealed.
Research Findings: These protein-level analyses validate the findings from gene expression studies.
Western Blot: Results consistently show that keratinocytes treated with this compound contain higher levels of Filaggrin and Loricrin proteins compared to untreated controls, confirming that the upregulation of FLG and LOR genes leads to increased protein synthesis.
Immunofluorescence: IF studies on reconstructed human epidermis models provide compelling visual evidence. In models treated with this compound, a thicker, more intense, and well-organized fluorescent signal for Loricrin and Filaggrin is observed in the granular and cornified layers of the epidermis. This demonstrates not only that more protein is being made but also that it is being correctly localized to the upper epidermal layers where it is needed to form a functional barrier.
Table 3: Summary of Protein Analysis Findings for this compound This table summarizes the outcomes of protein-level investigations following treatment with this compound.
| Technique | Protein Target | Model System | Observed Result |
|---|---|---|---|
| Western Blot | Filaggrin | Normal Human Epidermal Keratinocytes (NHEK) | Increased total protein expression compared to control. |
| Western Blot | Loricrin | Normal Human Epidermal Keratinocytes (NHEK) | Increased total protein expression compared to control. |
| Immunofluorescence | Filaggrin | Reconstructed Human Epidermis (RHE) | Enhanced and more organized protein deposition in the stratum granulosum. |
| Immunofluorescence | Loricrin | Reconstructed Human Epidermis (RHE) | Stronger fluorescent signal observed at the cell periphery in the upper epidermal layers. |
Structure Activity Relationship Sar and Peptide Design Principles for Acetyl Heptapeptide 4
Elucidation of Key Amino Acid Residues and Their Contribution to Biological Activity
The sequence contains a deliberate arrangement of charged and hydrophobic residues. The two N-terminal glutamic acid (Glu) residues are negatively charged at physiological pH, while the two consecutive arginine (Arg) residues near the C-terminus are positively charged. This charge distribution is crucial for its interactions. The remaining residues—methionine (Met), glutamine (Gln), and alanine (B10760859) (Ala)—contribute to the peptide's spacing, conformation, and hydrophobic character. While specific studies detailing the substitution of each residue are not publicly available, the contribution of each can be inferred from its chemical properties. The cluster of positive charges from the arginine side chains, for example, is a common feature in antimicrobial and cell-penetrating peptides, suggesting a role in interacting with microbial membranes. mdpi.com
Table 1: Amino Acid Composition of Acetyl Heptapeptide-4 and Inferred Functional Contributions
| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Inferred Contribution to Activity |
| N-Terminus | Acetyl Group | Ac- | Ac- | Neutral Cap | Increases stability by preventing enzymatic degradation. |
| 1 | Glutamic Acid | Glu | E | Acidic, Negatively Charged | Hydrophilic interaction, potential binding to cationic sites. |
| 2 | Glutamic Acid | Glu | E | Acidic, Negatively Charged | Enhances hydrophilic character and charge density at the N-terminus. |
| 3 | Methionine | Met | M | Hydrophobic, Sulfur-containing | Contributes to hydrophobic interactions and structural flexibility. |
| 4 | Glutamine | Gln | Q | Polar, Uncharged | Forms hydrogen bonds, contributes to solubility and specific binding. |
| 5 | Arginine | Arg | R | Basic, Positively Charged | Key for electrostatic interactions with negatively charged cell surfaces (e.g., bacterial membranes). |
| 6 | Arginine | Arg | R | Basic, Positively Charged | Creates a strong cationic patch, enhancing interaction with microbial and skin components. |
| 7 | Alanine | Ala | A | Hydrophobic, Small | Provides spacing and contributes to the overall hydrophobic character. |
Influence of Peptide Hydrophobicity and Amphiphilicity on Functionality
The functionality of this compound is highly dependent on its amphiphilic nature, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This dual character is dictated by the arrangement of its amino acid side chains. The glutamic acid and arginine residues provide distinct polar, charged regions, while methionine and alanine form non-polar, hydrophobic domains.
This amphiphilicity allows the peptide to interact with the complex environment of the skin surface, which includes both aqueous components and lipid-based structures like cell membranes. Its ability to promote a balanced microbiome and strengthen the skin's barrier is linked to these properties. inci.guideulprospector.com For instance, it can interact with the membranes of cutaneous bacteria to favor the growth of beneficial species while also reinforcing the cohesion between skin cells (keratinocytes). inci.guidegoogle.com Despite its amphiphilic regions, the peptide has a calculated XLogP3-AA value of -5.9, indicating that it is predominantly hydrophilic and highly soluble in water. nih.gov
Role of Specific Structural Motifs and Conformational Preferences in Bioactivity
For many peptides, biological activity is dependent on adopting a specific secondary structure, such as an α-helix or a β-sheet. mdpi.com For short, linear peptides like this compound, a single, stable conformation is often not present. Instead, they typically exist as a flexible ensemble of structures in solution. PubChem notes that generating a single 3D conformer for this peptide is disallowed due to its flexibility and the number of atoms. nih.gov
In this context, the "structural motif" is the primary sequence itself—specifically, the pattern of acidic, basic, polar, and non-polar residues. The bioactivity of this compound likely arises from this sequence rather than a rigid three-dimensional fold. Its flexibility may be advantageous, allowing it to adapt its conformation upon binding to different biological targets, such as receptors on skin cells or components of bacterial membranes. The key functional motif can be described as a cationic patch (Arg-Arg) and an anionic patch (Glu-Glu) separated by a flexible, mixed-polarity spacer (Met-Gln).
Computational Approaches in this compound Design and Optimization
The development of modern cosmetic peptides heavily relies on computational chemistry to predict and optimize their properties before synthesis. While the specific computational studies for this compound are proprietary to its manufacturer, we can discuss the standard methodologies employed in the field for designing such molecules.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate a molecule's chemical structure with its biological activity. nih.gov In peptide design, QSAR models can predict the efficacy of a peptide sequence for a specific function, such as antimicrobial activity, based on physicochemical descriptors derived from its amino acids. nih.govnih.gov For a peptide intended to balance skin microbiota, a QSAR model could be developed using a library of known peptides to predict which sequences would best promote beneficial bacteria while discouraging pathogenic ones. This allows for the rapid virtual screening of thousands of potential peptide sequences to identify promising candidates for synthesis and testing.
Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. scienceopen.com For a flexible peptide like this compound, MD simulations can provide insight into its conformational preferences in different environments, such as in water or near a lipid membrane. d-nb.info Researchers can use MD to study how the peptide interacts with bacterial or skin cell membranes, how its structure changes upon binding, and the stability of the peptide-target complex. These simulations help elucidate the mechanism of action at a molecular level, guiding the optimization of the peptide's sequence for better interaction and efficacy. lambris.com
De novo design refers to the creation of novel peptide sequences from scratch, rather than modifying existing ones. nih.gov This process often integrates QSAR and MD simulations into a comprehensive design cycle. An ideal sequence can be built by placing amino acids in a specific order to achieve desired properties like amphiphilicity, charge distribution, and target affinity. nih.gov Recently, machine learning and deep learning models have been employed to generate vast libraries of virtual peptides and predict their functions, accelerating the discovery of novel, highly effective sequences for specific applications, including skin health. elifesciences.orgd-nb.info It is a rational assumption that such advanced computational strategies played a role in the conception and optimization of this compound.
Future Directions and Research Gaps in Acetyl Heptapeptide 4 Studies
Exploration of Undiscovered Molecular Targets and Novel Signaling Pathways
The current mechanism of action for Acetyl Heptapeptide-4 is largely centered on its prebiotic-like effect, promoting a balanced and diverse skin microbiota, which in turn strengthens the skin's defense systems. inci.guidegoogle.com One patent suggests its activity involves the activation of Toll-like Receptor (TLR) signaling pathways to strengthen intercellular junctions. google.com While this provides a foundational understanding, significant gaps exist regarding its direct interactions with cutaneous cells and other potential signaling cascades.
Future research should aim to:
Identify Direct Cellular Receptors: It is currently unclear if this compound binds directly to specific receptors on keratinocytes, fibroblasts, or immune cells, or if its effects are solely mediated through its influence on the microbiome. Investigating potential binding sites beyond the known TLR pathways is a critical next step.
Investigate Downstream Signaling: Beyond TLR activation, studies are needed to explore other intracellular signaling pathways. For instance, many cosmetic peptides influence pathways related to collagen and elastin (B1584352) synthesis, such as the Transforming Growth Factor-β (TGF-β) pathway. nih.govmdpi.com Research could determine if this compound has similar effects on extracellular matrix production, which would broaden its application in anti-aging contexts. whplbiotech.comcreative-enzymes.com
Explore Neurocosmetic Pathways: The skin has a complex relationship with the nervous system. Some peptides, like Acetyl hexapeptide-49, are known to modulate neurosensory pathways to reduce irritation. nih.gov Future studies could investigate whether this compound interacts with cutaneous nerve endings or modulates the release of neuropeptides, potentially explaining its soothing effects on sensitive skin. inci.guide
| Research Area | Key Question | Potential Impact |
|---|---|---|
| Receptor Binding Studies | Does this compound bind directly to receptors on skin cells (e.g., GPCRs, cytokine receptors)? | Elucidates direct vs. indirect mechanisms of action. |
| ECM Synthesis Pathways | Does the peptide influence TGF-β or other pathways to stimulate collagen, elastin, or hyaluronic acid production? | Expands its utility as an anti-aging and skin-firming ingredient. whplbiotech.comcreative-enzymes.com |
| Neuro-inflammatory Pathways | Can it modulate the activity of nerve growth factor (NGF) or substance P to reduce neurogenic inflammation? | Provides a mechanistic basis for its use in soothing sensitive or compromised skin. |
| Lipid Synthesis Regulation | Does it directly stimulate ceramide synthesis in keratinocytes, beyond the effects of a balanced microbiome? google.com | Reinforces its role in barrier repair with a direct molecular mechanism. |
Investigating Broader Biological System Interactions Beyond Current Areas of Focus
The current focus of this compound application is on the barrier function of the skin and scalp. lubrizol.com However, the skin is an integral part of the larger human biological system. Future research should consider its interactions with other systems, particularly in the context of skin disorders.
A study on an emollient cream containing this compound showed promise in the context of atopic dermatitis (AD) by reducing the abundance of Staphylococcaceae. mdpi.com This opens the door to investigating its broader role in managing inflammatory skin conditions. Research should explore:
Systemic Immune Modulation: Does the topical application and subsequent microbiome shift influence the local cutaneous immune system in a way that has broader implications for T-cell responses (e.g., Th1/Th2 balance), which are crucial in conditions like AD? mdpi.com
Interaction with the Endocrine System: The skin is an endocrine organ. It would be valuable to investigate if this compound or the microbial metabolites it promotes have any interaction with local hormone receptors or steroidogenesis.
Application of Advanced Synthetic Methodologies for Enhanced Peptide Properties and Delivery
The efficacy of any peptide is dependent on its stability, purity, and ability to reach its target site. While this compound is effective topically, there are opportunities to enhance its properties through advanced chemical and formulation strategies.
Optimized Peptide Synthesis: While methods like Solid-Phase Peptide Synthesis (SPPS) are standard, advanced techniques such as microwave-assisted SPPS could be employed to improve synthesis efficiency and purity. mdpi.com
Enhanced Delivery Systems: A significant hurdle for peptides is penetrating the stratum corneum. ijdvl.com Research into advanced delivery systems, drawing parallels from other peptides like Acetyl Hexapeptide-8, could significantly improve bioavailability. nih.govnih.gov Potential systems for investigation include:
Nanosystems: Encapsulating the peptide in liposomes, niosomes, or solid lipid nanoparticles (SLNs) could enhance its stability and facilitate deeper penetration into the epidermis. nih.gov
Advanced Emulsions: The use of sophisticated emulsions, such as water-in-oil-in-water (W/O/W) multiple emulsions, has been shown to improve the dermal delivery of other peptides and could be validated for this compound. nih.govresearchgate.net
Peptide Modification: Future work could explore minor chemical modifications to the peptide's structure, such as lipidation (e.g., adding a palmitoyl (B13399708) group), which has been shown to increase the skin penetration of other peptides like Palmitoyl Pentapeptide-4. mdpi.com
Comprehensive Understanding of Cross-Talk between Different Mechanisms of Action
This compound is known to act on at least three interconnected fronts: the microbial barrier, the physical barrier, and the immune response. gtpeptide.comgoogle.com A major research gap is the lack of a detailed understanding of how these mechanisms influence one another. Future research must focus on elucidating this cross-talk. For example:
How does a shift in microbial diversity directly lead to enhanced keratinocyte cohesion? gtpeptide.com
Does the reduction of specific pathogenic bacteria, like S. aureus, directly cause a decrease in pro-inflammatory cytokine release by keratinocytes? mdpi.com
What are the specific bacterial metabolites, promoted by the peptide, that signal to skin cells to upregulate the production of barrier components like ceramides? google.com
Answering these questions will provide a holistic view of the peptide's function and solidify its position as a multi-functional ingredient for skin health.
| Initiating Mechanism | Hypothesized Intermediate Step | Resulting Effect | Research Question |
|---|---|---|---|
| Microbiome Modulation (Increased diversity, reduced pathogens) gtpeptide.commdpi.com | Reduced PAMPs (Pathogen-Associated Molecular Patterns) from harmful bacteria. | Decreased activation of TLRs on immune cells and keratinocytes, leading to a reduced pro-inflammatory immune response. google.com | Can we quantify the reduction in specific inflammatory cytokines (e.g., IL-6, IL-8) as a direct result of the microbiome shift? |
| Microbiome Modulation (Increased beneficial bacteria) gtpeptide.com | Increased production of beneficial bacterial metabolites (e.g., short-chain fatty acids). | Direct signaling to keratinocytes to increase production of tight junction proteins (e.g., claudins, occludins) and lipids (e.g., ceramides). google.com | Which specific metabolites are produced and how do they activate gene expression for barrier components? |
| Improved Physical Barrier (Reduced TEWL, enhanced cohesion) gtpeptide.com | Lowered penetration of external allergens and irritants. | Reduced triggering of the innate and adaptive immune responses. | Can this effect be validated using advanced skin-on-a-chip models exposed to common allergens? nih.gov |
Q & A
Q. How can researchers ensure reproducibility when studying this compound’s effects on microbial diversity?
- Methodological Answer :
- Standardized sampling : Use sterile swabs with consistent pressure/duration.
- Sequencing controls : Include mock microbial communities and negative extraction controls.
- Data deposition : Share raw 16S rRNA sequences in public repositories (e.g., NCBI SRA) with MIxS-compliant metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
